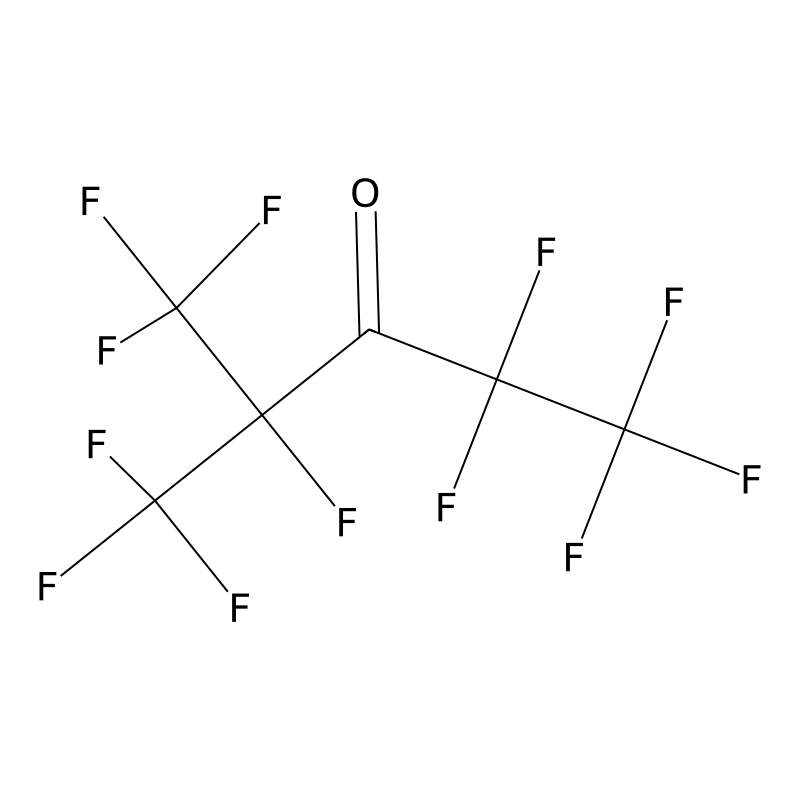

Perfluoro(2-methyl-3-pentanone)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Refrigerant Research:

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone, also known as Perfluoro-2-methyl-3-pentanone or Perfluoroethyl perfluoroisopropyl ketone (PEPK), is being investigated as a potential replacement for traditional hydrofluorocarbon (HFC) refrigerants. HFCs, while currently widely used, contribute to greenhouse gas emissions. PEPK possesses desirable properties for refrigerants, including low boiling point, high thermal stability, and non-flammability []. Research is ongoing to assess its long-term environmental impact and efficiency compared to existing options [].

Material Science Research:

PEPK's unique properties, such as its high chemical and thermal stability, have made it a subject of interest in material science research. Studies have explored its potential applications in various areas, including:

- Lubricant development: PEPK's low surface tension and lubricating properties are being investigated for its potential use in lubricants for high-performance machinery [].

- Polymer synthesis: PEPK can be incorporated into the structure of certain polymers, potentially enhancing their properties such as chemical resistance and thermal stability [].

- Membrane development: Research suggests PEPK could be used in the development of novel membranes for applications like gas separation and fuel cells [].

Perfluoro(2-methyl-3-pentanone) is a fluorinated ketone with the chemical formula . This compound is a fully fluorinated analog of ethyl isopropyl ketone and features a unique structure that contributes to its distinctive properties. It is primarily utilized in industrial applications as a coolant and fire suppression agent, marketed under brand names such as Novec 1230 and Novec 649 by 3M. These products are characterized by their low global warming potential and effectiveness in fire protection scenarios where traditional water-based systems may be inadequate .

- Toxicity: Considered to have low acute toxicity. However, long-term health effects are under investigation due to its persistence in the environment.

- Flammability: Not flammable itself but can decompose at high temperatures to form toxic products.

- Reactivity: Relatively inert but may react with some strong oxidizing agents.

The synthesis of perfluoro(2-methyl-3-pentanone) typically involves the catalytic rearrangement of perfluoro-2,3-epoxide-2-methylpentane. This process occurs in the presence of fluoride salts (such as sodium fluoride or potassium fluoride) and ether compounds (like diglyme) at temperatures ranging from 10 °C to 250 °C. The reaction can achieve high conversion rates, with selectivity influenced by the choice of catalyst and reaction conditions .

Key Steps in Synthesis:- Starting Material: Perfluoro-2,3-epoxide-2-methylpentane.

- Catalysts: Fluoride salts (e.g., sodium fluoride).

- Solvents: Ether compounds (e.g., diglyme).

- Temperature Range: 10 °C to 250 °C.

- Reaction Time: 2 to 10 hours.

Perfluoro(2-methyl-3-pentanone)'s unique combination of low global warming potential, effectiveness as a fire suppressant, and minimal environmental impact distinguishes it from these similar compounds. Its applications in sensitive environments further emphasize its importance in modern industrial practices .

Studies have investigated the interactions of perfluoro(2-methyl-3-pentanone) with various fuels and additives, revealing its capacity to inhibit combustion. This property makes it a candidate for applications in enhanced fire safety measures within energy systems . The compound's interactions with other chemicals can also lead to the formation of potentially hazardous byproducts, necessitating careful handling during use.

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Computer and electronic product manufacturing

Primary metal manufacturing

3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.